REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-:17])=[O:16])[CH:10]=2)[CH:3]=1.[F:18][C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[C:21]([O:28][CH3:29])[CH:20]=1.ClC1C=C(C2C=CC(F)=CC=2OC)C=CN=1>>[F:18][C:19]1[CH:24]=[CH:23][C:22]([C:2]2[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]3[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-:17])=[O:16])[CH:10]=3)[CH:3]=2)=[C:21]([O:28][CH3:29])[CH:20]=1
|
Name
|
|
Quantity
|
122 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC(=NC=C1)NC1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
112 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)B(O)O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)C1=C(C=C(C=C1)F)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (cHex/EtOAc 100:0 to 50:50)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)C1=CC(=NC=C1)NC1=CC(=CC=C1)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |